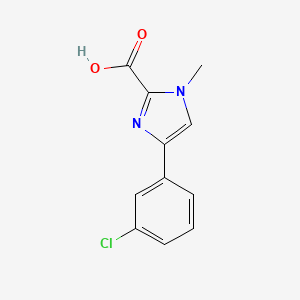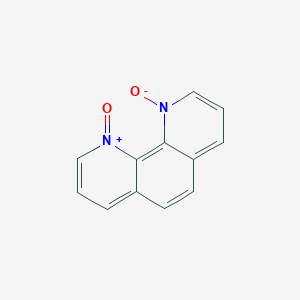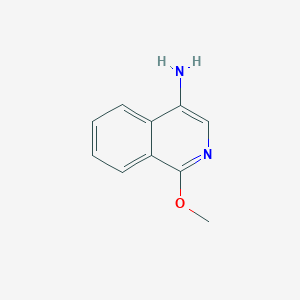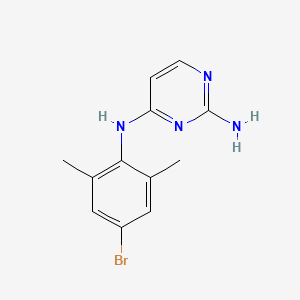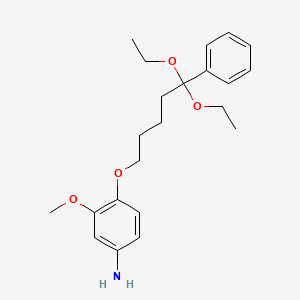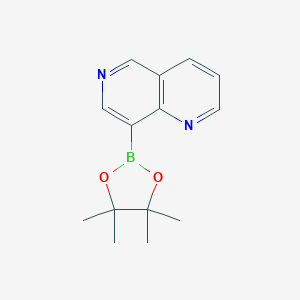![molecular formula C22H36BN3O4 B13349001 tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boronate ester group, which is often utilized in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[35]nonane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium acetate and bases like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reagents are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium acetate, and solvents such as xylene . The reaction conditions often involve heating the mixture to specific temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .
Biology and Medicine
In biological and medical research, derivatives of this compound are studied for their potential therapeutic properties. The spirocyclic structure is of interest due to its unique three-dimensional shape, which can interact with biological targets in novel ways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic materials. Its ability to form stable bonds with other molecules makes it valuable in material science .
作用機序
The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
Uniqueness
The uniqueness of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate lies in its spirocyclic structure, which provides a distinct three-dimensional shape. This structure can enhance its interaction with biological targets and improve its stability in various chemical reactions.
特性
分子式 |
C22H36BN3O4 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-6-azaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C22H36BN3O4/c1-19(2,3)28-18(27)25-10-8-9-22(15-25)11-17(12-22)26-14-16(13-24-26)23-29-20(4,5)21(6,7)30-23/h13-14,17H,8-12,15H2,1-7H3 |
InChIキー |
WPDDBLIQMYEHHR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4(C3)CCCN(C4)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


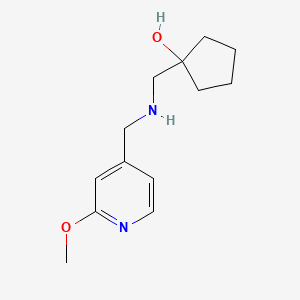

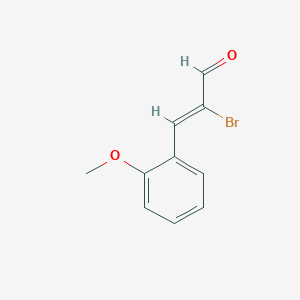
![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)
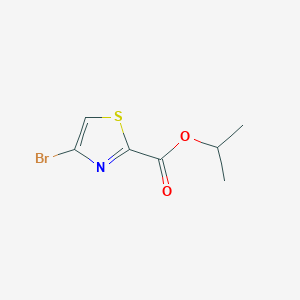
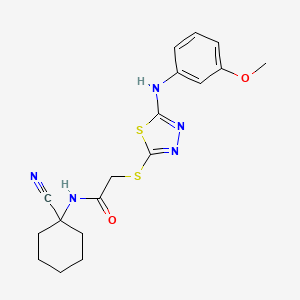
![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
